molecular formula C4H4O4 B12059495 (Z)-(2,3-13C2)but-2-enedioic acid

(Z)-(2,3-13C2)but-2-enedioic acid

Cat. No.: B12059495
M. Wt: 118.06 g/mol
InChI Key: VZCYOOQTPOCHFL-GQTGYUFJSA-N
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Description

C4H2O4\text{C}_4\text{H}_2\text{O}_4C4​H2​O4​

. It exists in two geometric isomers: the cis-isomer (maleic acid) and the trans-isomer (fumaric acid). In this article, we focus on the trans-isomer.

Fumaric acid occurs naturally in various plants and fungi. It plays essential roles in cellular metabolism and the citric acid cycle. Its unique structure and properties make it valuable in both research and industrial applications.

Preparation Methods

Synthesis Routes

  • Laboratory Synthesis:

    • Fumaric acid can be synthesized via the oxidation of succinic acid using strong oxidizing agents such as potassium permanganate (

      KMnO4\text{KMnO}_4KMnO4​

      ) or nitric acid (

      HNO3\text{HNO}_3HNO3​

      ).
    • The reaction proceeds as follows:

      HOOC-CH2CH2COOHoxidationHOOC-CH=CH-COOH\text{HOOC-CH}_2\text{CH}_2\text{COOH} \xrightarrow{\text{oxidation}} \text{HOOC-CH}=\text{CH-COOH} HOOC-CH2​CH2​COOHoxidation​HOOC-CH=CH-COOH

  • Industrial Production:

    • The industrial production of fumaric acid involves fermentation processes using microorganisms like Rhizopus species.
    • Maleic acid is first produced enzymatically from glucose or other carbon sources. Then, maleic acid is isomerized to fumaric acid.

Chemical Reactions Analysis

Fumaric acid participates in various chemical reactions:

    Hydrogenation: Fumaric acid can be hydrogenated to form succinic acid.

    Dehydration: Upon heating, fumaric acid undergoes dehydration to yield maleic anhydride.

    Esterification: Fumaric acid reacts with alcohols to form esters.

    Addition Reactions: Fumaric acid can undergo addition reactions with nucleophiles.

Common reagents include reducing agents (e.g., hydrogen gas), dehydrating agents (e.g., sulfuric acid), and alcohols for esterification.

Scientific Research Applications

    Food Industry: Fumaric acid is used as an acidulant and pH regulator in food and beverages.

    Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs.

    Polymer Industry: Fumaric acid is used in the production of unsaturated polyester resins.

    Biomedical Research: Researchers study its effects on cellular metabolism and oxidative stress.

Mechanism of Action

  • Fumaric acid’s mechanism of action involves its role in the citric acid cycle (Krebs cycle). It participates in energy production by converting malate to fumarate.
  • In psoriasis treatment, fumaric acid esters modulate immune responses and reduce inflammation.

Comparison with Similar Compounds

    Maleic Acid: The cis-isomer of fumaric acid, maleic acid, has different properties due to its geometric arrangement.

    Succinic Acid: Both fumaric and succinic acids are involved in the citric acid cycle but serve distinct roles.

: ChemSpider: Fumaric Acid : PubChem: Fumaric Acid

Properties

Molecular Formula

C4H4O4

Molecular Weight

118.06 g/mol

IUPAC Name

(Z)-(2,3-13C2)but-2-enedioic acid

InChI

InChI=1S/C4H4O4/c5-3(6)1-2-4(7)8/h1-2H,(H,5,6)(H,7,8)/b2-1-/i1+1,2+1

InChI Key

VZCYOOQTPOCHFL-GQTGYUFJSA-N

Isomeric SMILES

[13CH](=[13CH]\C(=O)O)\C(=O)O

Canonical SMILES

C(=CC(=O)O)C(=O)O

Origin of Product

United States

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